Berberine sulfate trihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
69352-97-2 |
|---|---|
Molecular Formula |
2C20H18NO4.3H2O.O4S |
Molecular Weight |
822.844 |
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;sulfate;trihydrate |
InChI |
InChI=1S/2C20H18NO4.H2O4S.3H2O/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4;;;/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4);3*1H2/q2*+1;;;;/p-2 |
SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.O.O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Berberine Sulfate Trihydrate
Strategies for the De Novo Synthesis of Berberine (B55584) Sulfate (B86663) Trihydrate
The de novo synthesis of the berberine core, the protoberberine scaffold, is a complex undertaking that has been approached through various methodologies, including both biosynthetic and purely chemical routes. These strategies aim to construct the fused ring system from simpler, more readily available precursor molecules.
The total synthesis of protoberberine alkaloids like berberine is challenging due to the molecule's structural complexity, which includes fused ring systems and specific regiochemistry. d-nb.info Chemical synthesis strategies are prized for their modularity, enabling the derivatization of all four rings within the scaffold, an advantage over derivatizing the natural product. acs.org
In addition to chemical synthesis, significant research has focused on biosynthetic pathways. Microbial biosynthesis in engineered organisms like Saccharomyces cerevisiae (yeast) has emerged as a promising and scalable method for producing berberine and other benzylisoquinoline alkaloids (BIAs). researchgate.netnih.gov This process involves engineering the yeast to express a series of heterologous plant enzymes. researchgate.net The biosynthesis begins with precursors like L-tyrosine and L-DOPA and proceeds through key intermediates such as (S)-reticuline and (S)-scoulerine. researchgate.netnih.gov The final step in forming the berberine cation is the four-electron oxidation of (S)-canadine, a reaction catalyzed by the enzyme (S)-tetrahydroprotoberberine oxidase (STOX). d-nb.info
Table 1: Key Enzymes in the De Novo Biosynthesis of Berberine in S. cerevisiae
| Enzyme Abbreviation | Full Enzyme Name | Function in Pathway |
| BBE | Berberine Bridge Enzyme | Catalyzes the stereoselective conversion of (S)-reticuline to (S)-scoulerine, a committed step for protoberberine biosynthesis. nih.gov |
| S9OMT | Scoulerine 9-O-methyltransferase | Methylates (S)-scoulerine at the 9-O position. nih.gov |
| CAS | Canadine (B1168894) Synthase | A cytochrome P450 enzyme involved in the formation of the methylenedioxy bridge to produce (S)-canadine. researchgate.net |
| STOX | (S)-Tetrahydroprotoberberine Oxidase | Catalyzes the final oxidation of (S)-canadine to form the berberine cation. d-nb.info |
| CPR | Cytochrome P450 Reductase | Required for the function of cytochrome P450 enzymes like CAS. researchgate.netresearchgate.net |
Optimizing synthesis, whether chemical or biological, is crucial for improving yields and making the process viable for larger-scale production. In microbial biosynthesis, significant increases in product titer have been achieved through systematic optimization. Strategies include screening for more efficient enzyme variants, adjusting the genetic copy number of pathway enzymes, and optimizing culture conditions. researchgate.net For instance, developing an ER compartmentalization strategy was shown to enhance the activity of the vacuole protein berberine bridge enzyme (BBE), leading to a more than 200% increase in the production of the key intermediate (S)-scoulerine. nih.gov Furthermore, maintaining a higher pH (5.0-5.7) throughout the fermentation process has been found to improve the final titers of canadine and berberine. d-nb.info These efforts increased the titer of (S)-canadine by over 70-fold, which was essential for enabling the production of berberine for the first time in a microbial host. d-nb.inforesearchgate.net
In chemical synthesis, optimization often focuses on reaction conditions. For example, in the synthesis of 10-O-aryl-substituted berberine derivatives via the Chan–Evans–Lam coupling, it was found that performing the reaction at room temperature in dimethylformamide (DMF) gave a moderate yield, whereas higher temperatures led to increased decomposition of the starting material. beilstein-journals.org Such optimization is critical for managing the sensitivity of the berberine molecule, which can degrade under certain conditions, such as the presence of strong bases or oxidizing agents. beilstein-journals.org
Chemical Derivatization and Analog Development for Berberine Sulfate Trihydrate
The natural berberine molecule serves as a "privileged scaffold," a starting point for generating numerous derivatives with potentially improved pharmacological properties. scielo.br Rational design and functionalization of the berberine structure are key strategies to overcome limitations of the parent compound, such as moderate biological activity. nih.govscielo.br
The chemical structure of berberine offers several positions for modification, with the C8, C9, and C13 positions being the most common targets for derivatization. nih.govscielo.br Modifications at these sites have been shown to effectively alter the biological activities of the molecule. scielo.br For example, derivatization at the C9 position often leads to an increase in antitumor activities. nih.gov The polar C=N+ bond within the isoquinoline (B145761) nucleus makes the C8 position susceptible to nucleophilic attack, allowing for the introduction of various substituents. scielo.brbeilstein-journals.org
A primary goal of derivatization is to enhance properties like lipophilicity, which can influence bioavailability. nih.govnih.gov By introducing different functional groups, researchers aim to create analogs with improved activity, better target specificity, or novel mechanisms of action. nih.gov For instance, introducing a hydrazone moiety is a strategy used to enhance apoptosis-inducing activity in cancer cells. beilstein-journals.org The design of such analogs is often guided by structure-activity relationship (SAR) studies, which analyze how specific chemical changes affect biological outcomes. nih.gov
A wide array of berberine derivatives has been synthesized and characterized. A common precursor for many of these is berberrubine (B190655), which is readily produced by the pyrolysis of berberine. scielo.brnih.gov Berberrubine can then be used to generate a series of 9-O-substituted derivatives. nih.govscielo.br
For example, a series of 9-O-substituted berberine derivatives were synthesized by reacting berberrubine with various reagents. nih.gov In one approach, berberrubine was reacted with 1,2-dibromoethane (B42909) in dimethylformamide (DMF) at 80°C to produce a brominated derivative. nih.gov In another, new arylhydrazono-functionalized dihydroberberines were prepared by reacting berberine with α-bromohydrazones. beilstein-journals.org The synthesis of 10-O-aryl-substituted derivatives has been achieved through a Chan–Evans–Lam coupling reaction, followed by methylation. beilstein-journals.org
The structural integrity of these new compounds is confirmed using a suite of analytical techniques. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure and the precise location of new functional groups. nih.govnih.gov
Table 2: Examples of Synthesized Bioactive Berberine Derivatives
| Derivative Type | Synthetic Strategy | Key Reagents/Conditions | Purpose of Derivatization |
| 9-O-Substituted Derivatives | Reaction with berberrubine, a pyrolysis product of berberine. nih.govscielo.br | Berberrubine, various alkylating or acylating agents (e.g., 1,2-dibromoethane, SOCl₂). nih.govresearchgate.net | To increase antitumor and anti-inflammatory activities. nih.gov |
| Dihydroberberine (B31643) (DHBER) Analogs | Introduction of a hydrazone function onto the DHBER skeleton. beilstein-journals.org | Berberine, α-bromohydrazones. | To enhance apoptosis-inducing activity and leverage the higher intestinal absorption of DHBER compared to berberine. beilstein-journals.org |
| 13-C-Phenyl Derivatives | Modification at the C13 position. mdpi.com | Not specified in detail. | To improve binding affinity to G-quadruplex DNA, a target in cancer therapy. mdpi.com |
| 10-O-Aryl Derivatives | Chan–Evans–Lam coupling of berberrubine followed by methylation. beilstein-journals.org | Berberrubine, arylboronic acids, Cu(OAc)₂, triethylamine. beilstein-journals.org | To create a new class of derivatives with potentially higher binding affinity to G4-DNA. beilstein-journals.org |
| 9-O-Benzoic Acid Derivatives | Condensation of berberrubine with benzoic acid derivatives. nih.gov | Berberrubine, thionyl chloride, pyridine. nih.gov | To increase lipophilicity and improve antioxidant activities. nih.gov |
Purification, Isolation, and Crystallization Techniques for this compound
Whether obtained from natural sources or chemical synthesis, berberine must undergo rigorous purification to be used in research or as a pharmaceutical ingredient. The process typically involves extraction, separation of impurities, and finally, crystallization as a specific salt.
Berberine is commonly isolated from plant materials, such as the roots and bark of Berberis species, using alcohol-based extraction in a neutral or acidic medium. scielo.brquickcompany.in One method involves coarsely grinding dried plant material, defatting it with a non-polar solvent like hexane, and then extracting the berberine with 95% ethanol (B145695) or methanol. quickcompany.in The crude extract is then subjected to further purification steps.
A highly effective purification method involves the formation of a berberine-acetone adduct. google.com In this process, raw material containing berberine or a berberine salt is mixed with acetone (B3395972), which causes the berberine acetone adduct to crystallize. This adduct can be easily separated and then converted back into high-purity berberine or reacted with a specific acid to form a desired salt. google.com This technique is capable of producing berberine or its salts with a total impurity content lower than 0.2% and a single impurity content below 0.1%. google.com Another method involves dissolving crude berberine hydrochloride in water, adding an appropriate salt (like acesulfame (B1210027) potassium) to precipitate a berberine intermediate salt, and then reacting this intermediate with hydrochloric acid to recrystallize high-purity berberine hydrochloride. google.com
The final step is often the crystallization of a specific salt form, such as this compound. This is achieved by reacting the purified berberine base with the corresponding acid. For instance, to obtain berberine sulfate, sulfuric acid would be used. quickcompany.in The process described for isolating berberine from Berberis aristata involves extracting the chopped plant tissue with water containing glacial acetic acid and sulfuric acid at 95°C. quickcompany.in The resulting precipitate is then washed and dried to yield the final product. quickcompany.in The formation of specific salts can significantly influence properties like solubility. acs.org Crystallization conditions, such as temperature and time, are carefully controlled to ensure high purity and the correct crystal form. For instance, crystallization is often carried out at reduced temperatures (0-25°C) for extended periods (1-24 hours) to maximize the yield of the pure salt. google.com
Molecular and Cellular Mechanisms of Action of Berberine Sulfate Trihydrate
Interactions with Specific Cellular and Subcellular Targets
Berberine's ability to influence cellular behavior stems from its direct binding to and modulation of several key molecular components.
Receptor Binding and Modulation
Molecular docking studies have revealed that berberine (B55584) can form stable complexes with a variety of protein receptors crucial for cellular signaling. vulcanchem.com It has been shown to bind to the Toll-like receptor 4 (TLR4)/MD-2 complex, acting as a lipopolysaccharide (LPS) antagonist and thereby blocking downstream inflammatory signaling. nih.gov Computational analyses indicate that berberine can bind to free MD-2 with a significant binding free energy. nih.gov Additionally, berberine has been found to interact with the retinoid X receptor alpha (RXRα), leading to the suppression of β-catenin signaling in colon cancer cells. science.gov
Interactive Data Table: Receptor Binding of Berberine
| Target Receptor | Observed Effect | Reference |
|---|---|---|
| Toll-like receptor 4 (TLR4)/MD-2 | Antagonism of LPS binding, suppression of inflammatory signaling | nih.gov |
| Retinoid X receptor alpha (RXRα) | Suppression of β-catenin signaling | science.gov |
| Androgen Receptor (AR) | Stable binding, suggesting a role in modulating AR-mediated pathways | vulcanchem.com |
Enzyme Inhibition and Activation Profiling
Berberine sulfate (B86663) trihydrate demonstrates a broad profile of enzyme modulation, inhibiting some while activating others. It is a known inhibitor of several enzymes, including those involved in carbohydrate metabolism, which contributes to its effects on blood sugar levels. smolecule.com Furthermore, berberine has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP2D6, in a quasi-irreversible manner. smolecule.comnih.gov This inhibition can alter the metabolism of various drugs. smolecule.com
Conversely, berberine is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. smolecule.comnih.gov This activation is a key mechanism underlying many of its metabolic effects. smolecule.comnih.gov
Interactive Data Table: Enzyme Modulation by Berberine Sulfate Trihydrate
| Enzyme | Action | Consequence | Reference |
|---|---|---|---|
| Enzymes in carbohydrate metabolism | Inhibition | Contributes to lower blood sugar levels | smolecule.com |
| Cytochrome P450 (CYP2D6) | Inhibition (quasi-irreversible) | Alters metabolism of other drugs | smolecule.comnih.gov |
| AMP-activated protein kinase (AMPK) | Activation | Modulates cellular metabolism | smolecule.comnih.gov |
| DNA topoisomerase | Inhibition | Induces reactive oxygen species (ROS) generation | medchemexpress.com |
Ion Channel Modulation and Transport Protein Interactions
Research indicates that berberine can modulate the function of ion channels. For instance, it has been shown to affect the hERG potassium channel, which is crucial for cardiac repolarization, by inhibiting its membrane expression. science.gov
Nucleic Acid Interactions and DNA Synthesis Inhibition
Berberine has been demonstrated to interact with nucleic acids. nih.gov Studies using spectrophotometry and resonance light scattering have detailed the binding properties of berberine with nucleic acids. science.gov This interaction is believed to contribute to its biological activities, including the inhibition of DNA synthesis. Berberine sulfate is also known to inhibit DNA topoisomerase, an enzyme critical for DNA replication and repair. medchemexpress.com
Modulation of Intracellular Signaling Pathways
Berberine's influence extends to the intricate network of intracellular signaling pathways, where it can trigger or suppress cascades of molecular events.
Kinase Cascades (e.g., AMP-activated protein kinase (AMPK), mTOR, ERK1/2, p38, PI3K/Akt)
Berberine is a well-documented modulator of several critical kinase cascades.
AMP-activated protein kinase (AMPK): Berberine is a potent activator of AMPK. nih.govbiosynth.comnih.gov This activation is central to many of its metabolic effects, including the improvement of insulin (B600854) sensitivity and regulation of glucose metabolism. smolecule.comnih.gov Berberine binds to AMPK, inducing a conformational change that facilitates its phosphorylation and activation. frontiersin.org
mTOR (mammalian target of rapamycin): Berberine has been shown to inhibit the mTOR signaling pathway. nih.govfightaging.orgnih.gov This inhibition can be both dependent and independent of AMPK activation. nih.gov The inhibition of mTOR by berberine has been linked to the induction of autophagy and the reduction of senescent cells. fightaging.orgnih.gov
ERK1/2 (Extracellular signal-regulated kinases 1/2): The effect of berberine on the ERK1/2 pathway appears to be context-dependent. In some instances, berberine activates the ERK1/2 pathway to inhibit Th17 differentiation. nih.gov In other contexts, such as gastric cancer, it inhibits the EGFR-mediated RAS–RAF1–MEK1/2–ERK1/2 pathway to induce autophagy. nih.govnih.gov
p38 MAPK (p38 mitogen-activated protein kinase): Berberine has been found to inhibit the activation of p38 MAPK. nih.govresearchgate.net This inhibition is involved in its suppression of Th1 T cell differentiation. nih.gov It also plays a role in promoting osteoblast differentiation. tcichemicals.com
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B): Berberine has been shown to regulate the PI3K/Akt signaling pathway. nih.govresearchgate.net In some cellular contexts, it inhibits this pathway, which can contribute to its anti-cancer effects. nih.govbiolifesas.org For example, it has been shown to reverse the activation of the PI3K/Akt/NF-kB signaling pathway in colonic tissues. biolifesas.org However, in other scenarios, such as improving insulin resistance, it can up-regulate PI3K/Akt signaling. researchgate.net
Interactive Data Table: Modulation of Kinase Cascades by this compound
| Signaling Pathway | Effect of Berberine | Cellular Outcome | Reference |
|---|---|---|---|
| AMPK | Activation | Regulation of metabolism, improved insulin sensitivity | smolecule.comnih.govbiosynth.comnih.gov |
| mTOR | Inhibition | Induction of autophagy, anti-aging effects | nih.govfightaging.orgnih.govnih.gov |
| ERK1/2 | Context-dependent modulation (activation or inhibition) | Immune regulation, induction of autophagy | nih.govnih.govnih.gov |
| p38 MAPK | Inhibition | Immune suppression, promotion of osteogenesis | nih.govresearchgate.nettcichemicals.com |
Transcription Factor Regulation (e.g., NF-κB, CREB, PPAR-γ, SIRT1/FoxO)
This compound, through the action of its active berberine cation, exerts significant influence over a variety of transcription factors that are central to cellular homeostasis, metabolism, and inflammatory responses. Its ability to modulate these key regulators underscores its diverse pharmacological effects observed in preclinical studies.
Nuclear Factor-kappa B (NF-κB): Berberine is a potent inhibitor of the NF-κB signaling pathway. plos.orgresearchgate.net NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. researchgate.net Berberine can suppress the activation of NF-κB, which in turn reduces the production of pro-inflammatory cytokines. researchgate.netmdpi.com Studies have shown that berberine can inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing the translocation of p65 to the nucleus and subsequent gene transcription. northeastern.edufrontiersin.org This inhibitory effect on NF-κB is a cornerstone of berberine's anti-inflammatory properties. plos.orgplos.org
cAMP Response Element-Binding Protein (CREB): Berberine has been shown to modulate the activity of CREB, a transcription factor involved in cellular metabolism and differentiation. Research indicates that berberine can suppress the phosphorylation of CREB. researchgate.netplos.org This action has been linked to the inhibition of adipocyte differentiation, where berberine attenuates the binding of phosphorylated CREB to the promoter of C/EBPβ, an early regulator of this process. researchgate.netmdpi.com In other contexts, such as in models of diabetes with depression, berberine has been observed to activate the cAMP/PKA/CREB pathway, suggesting its regulatory role is context-dependent. cambridge.org
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): PPAR-γ is a nuclear receptor that plays a pivotal role in adipogenesis and lipid metabolism. Berberine's interaction with PPAR-γ is complex. It has been reported to inhibit the expression of PPARγ2 during adipocyte differentiation. researchgate.net However, other research suggests that berberine can act as a selective PPAR-γ activator through post-translational modification. Specifically, berberine promotes the deacetylation of PPAR-γ via the AMPK/SIRT1 pathway, which enhances adipose tissue remodeling and thermogenesis.
Sirtuin 1 (SIRT1) and Forkhead box protein O1 (FoxO1): Berberine can activate the energy-sensing enzyme SIRT1. This activation is linked to the deacetylation and subsequent modulation of other transcription factors, including FoxO1. FoxO1 is a key regulator of gluconeogenesis and lipid metabolism. Berberine has been shown to inhibit FoxO1 activity and reduce its expression in the liver, contributing to the suppression of gluconeogenic genes like PEPCK and G6Pase. By upregulating SIRT1, berberine can lead to the deacetylation of FoxO1, promoting its retention in the nucleus where it can inhibit the transcription of genes involved in cholesterol synthesis.
Table 1: Summary of Berberine's Effects on Transcription Factor Regulation
| Transcription Factor | Effect of Berberine | Key Downstream Consequences | References |
|---|---|---|---|
| NF-κB | Inhibition of activation and nuclear translocation | Decreased expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), iNOS, and COX-2. | plos.orgresearchgate.netmdpi.comnortheastern.edufrontiersin.orgplos.org |
| CREB | Suppression of phosphorylation | Inhibition of adipocyte differentiation. | researchgate.netplos.orgmdpi.com |
| PPAR-γ | Modulates activity (inhibition of expression or activation via deacetylation) | Inhibition of adipogenesis; promotion of adipose tissue remodeling and thermogenesis. | researchgate.net |
| SIRT1 | Activation | Deacetylation of target proteins like PPAR-γ and FoxO1. |
| FoxO1 | Inhibition of expression and activity; modulation via SIRT1-mediated deacetylation | Suppression of hepatic gluconeogenesis; inhibition of cholesterol synthesis. | |
Autophagy and Apoptosis Pathway Modulation
Berberine actively modulates the intertwined pathways of autophagy and apoptosis, cellular processes critical for removing damaged components and eliminating unwanted cells. Its influence on these pathways is a key mechanism behind its anti-tumor and cytoprotective effects.
Autophagy: Berberine is a known inducer of autophagy in various cell types. Autophagy is a catabolic process where cells degrade and recycle their own components. Berberine can trigger autophagic cell death in cancer cells. The mechanism often involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway (AMPK/mTOR pathway). Inhibition of mTOR leads to the activation of ULK1, a kinase that initiates the formation of autophagosomes. In some cancer cells, berberine-induced autophagy is linked to elevated levels of the stress-inducible protein GRP78. Conversely, in certain contexts of cellular stress, such as high glucose-induced podocyte injury, berberine can restore inhibited autophagy, thereby protecting the cells. cambridge.org
Apoptosis: Berberine can induce apoptosis, or programmed cell death, particularly in cancer cells. This pro-apoptotic effect can be triggered simultaneously with autophagy. For example, in glioblastoma cells, berberine induces both high autophagy flux and apoptotic cell death. In some models, inhibiting the berberine-induced autophagy can further enhance apoptosis, suggesting a complex interplay between the two pathways. In non-cancerous cells facing stressors, berberine can have a protective, anti-apoptotic effect. It has been shown to alleviate high glucose-induced apoptosis in podocytes by modulating autophagy. cambridge.org Furthermore, berberine can mitigate cellular apoptosis induced by lipid accumulation and oxidative stress.
The dual regulation of autophagy and apoptosis by berberine is often context-dependent, varying with cell type and the nature of the cellular stress.
Table 2: Research Findings on Berberine's Modulation of Autophagy and Apoptosis
| Cell/Model System | Berberine's Effect | Key Molecular Pathway | Outcome | References |
|---|---|---|---|---|
| Glioblastoma Cells | Induces autophagy and apoptosis | Activation of AMPK, inhibition of mTOR/ULK1 pathway | Reduced cell proliferation and invasion; tumor growth reduction in vivo. | |
| Liver Cancer Cells | Induces autophagic cell death and mitochondrial apoptosis | Not specified | Cancer cell death. | |
| HCT-116 Colon Cancer Cells | Induces autophagy | Increased expression of LC3-II and Beclin1; decreased p62. Linked to GRP78 elevation. | Autophagic cancer cell death. | |
| High Glucose-Treated Podocytes | Attenuates apoptosis by activating autophagy | Inhibition of mTOR/P70S6K/4EBP1 signaling pathway | Alleviation of podocyte injury. | cambridge.org |
Oxidative Stress Response Pathways and Antioxidant System Modulation
Berberine demonstrates significant antioxidant properties by modulating cellular oxidative stress response pathways and enhancing the endogenous antioxidant defense systems. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, leading to cellular damage.
Berberine mitigates oxidative stress through several mechanisms. It can directly scavenge free radicals. More importantly, it boosts the activity and expression of key antioxidant enzymes. Research has shown that berberine treatment can increase the levels and activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). These enzymes are crucial for detoxifying harmful ROS. For instance, SOD converts superoxide radicals into hydrogen peroxide, which is then broken down by CAT and GPx. In various models of induced oxidative stress, berberine administration has been shown to restore the levels of these antioxidant enzymes while reducing markers of oxidative damage, such as malondialdehyde (MDA), a product of lipid peroxidation.
Inflammatory Signaling Cascades (e.g., COX-2, pro-inflammatory cytokines, TLR4/NF-κB)
Berberine exhibits potent anti-inflammatory effects by targeting key signaling cascades that orchestrate the inflammatory response. plos.orgresearchgate.net Its mechanisms primarily involve the inhibition of pro-inflammatory mediators and the suppression of upstream signaling pathways.
Cyclooxygenase-2 (COX-2) and Pro-inflammatory Cytokines: Berberine effectively suppresses the expression of COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins. researchgate.net It also significantly reduces the production of a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). researchgate.netnortheastern.edufrontiersin.org The inhibition of these molecules helps to dampen the inflammatory process and alleviate tissue damage. northeastern.edu
Toll-Like Receptor 4 (TLR4)/NF-κB Pathway: A major mechanism for berberine's anti-inflammatory action is the inhibition of the TLR4/NF-κB signaling axis. northeastern.edu TLR4 is a receptor that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria, initiating a powerful inflammatory response. northeastern.edu Berberine can directly inhibit the activation of TLR4. northeastern.edu By doing so, it prevents the downstream activation of the NF-κB pathway. northeastern.edu This blockade of TLR4/NF-κB signaling is a critical upstream event that leads to the reduced expression of NF-κB's target genes, which include COX-2 and various pro-inflammatory cytokines. researchgate.net Studies have demonstrated that berberine can bind to the TLR4 receptor complex with a greater affinity than LPS, effectively blocking the inflammatory trigger at its source. researchgate.net
Effects on Cellular Metabolism and Energetics
Glucose Metabolism Regulation (e.g., glucose consumption, glycogen (B147801) content, glycolysis)
Berberine significantly influences cellular glucose metabolism, an effect that is independent of insulin in many cases. It enhances glucose uptake and utilization in various cell types, including adipocytes and myotubes.
Glucose Consumption and Glycolysis: A primary mechanism by which berberine regulates glucose metabolism is by stimulating glycolysis, the metabolic pathway that converts glucose into pyruvate. Berberine increases glucose consumption in a dose-dependent manner. This effect is linked to its ability to inhibit mitochondrial respiration (specifically complex I of the electron transport chain). By inhibiting mitochondrial glucose oxidation, the cell compensates by up-regulating glycolysis to meet its energy demands. This leads to an increase in lactic acid production, a hallmark of enhanced glycolysis. The stimulation of glycolysis is considered a primary reason for the observed increase in glucose uptake by muscle and fat cells.
The regulation of glucose metabolism is also tied to berberine's ability to activate AMPK. The inhibition of mitochondrial function leads to an increased AMP/ATP ratio, which is a potent activator of AMPK. Activated AMPK, in turn, can promote glucose uptake and glycolysis.
Table 3: Effects of Berberine on Glucose Metabolism in Cellular Models
| Cell Line | Parameter Measured | Observed Effect | Potential Mechanism | References |
|---|---|---|---|---|
| 3T3-L1 Adipocytes | Glucose Consumption | Increased in a dose-dependent manner | Stimulation of glycolysis | |
| 3T3-L1 Adipocytes | 2-Deoxyglucose Uptake | Increased in a dose-dependent manner | Upregulation of glucose uptake | |
| L6 Myotubes | Glucose Consumption | Increased | Stimulation of glycolysis | |
| C2C12 Myotubes | Glucose Consumption | Increased | Stimulation of glycolysis |
Lipid Metabolism Modulation
Berberine plays a significant role in modulating lipid metabolism, impacting processes in the liver, intestine, and vascular system. researchgate.net Its effects contribute to the reduction of circulating lipids and the prevention of lipid accumulation in tissues. researchgate.net
In the liver, berberine regulates key targets involved in lipid production and clearance. It can decrease the expression of genes involved in fatty acid synthesis. Furthermore, it influences the expression of receptors and transporters like the low-density lipoprotein receptor (LDLR), which helps clear cholesterol from the blood. researchgate.net
Berberine also affects lipid metabolism by modulating the gut microbiota. researchgate.netmdpi.com Changes in the composition of gut bacteria induced by berberine can influence host lipid metabolism. For example, berberine has been found to selectively promote the growth of Blautia producta, a bacterium linked to increased liver LDLR expression and reduced hyperlipidemia. researchgate.net
In macrophages, berberine can inhibit the uptake of oxidized low-density lipoprotein (oxLDL) and promote cholesterol efflux, key processes in preventing the formation of foam cells, which are central to the development of atherosclerosis. It achieves this by regulating the expression of scavenger receptors like CD36 and LOX-1. Clinical indicators from animal studies show that berberine significantly reduces total plasma cholesterol and triglycerides. mdpi.com
Mitochondrial Function and Bioenergetics
This compound has been shown to exert significant effects on mitochondrial function and cellular bioenergetics. Research indicates that its mechanisms often involve the modulation of key signaling pathways that regulate energy homeostasis. One of the primary modes of action is the activation of 5'-adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. biosynth.comextrasupplements.com
Studies have demonstrated that berberine can reverse mitochondrial dysfunction. extrasupplements.com In skeletal muscle cells, berberine has been observed to revert mitochondrial issues induced by a high-fat diet and hyperglycemia, partly by increasing mitochondrial biogenesis. nih.gov This prevention of mitochondrial dysfunction and the increase in biogenesis are linked to the activation of AMPK. nih.gov The effects of berberine on these processes are reportedly blocked in cells where SIRT1 (Sirtuin 1), a protein deacetylase that regulates metabolic pathways, has been knocked down, suggesting a dependency on the SIRT1 pathway. nih.gov Further research has indicated that berberine normalizes mitochondrial function and prevents energy deficits caused by impaired oxidative phosphorylation (OXPHOS) by increasing mitochondrial SirT3 activity. nih.gov The regulation of mitochondrial function under the inhibition of AMPK and acetyl-CoA carboxylase (ACC) might occur in an ATP citrate (B86180) lyase (ACL)-independent manner. science.gov
Table 1: Research Findings on Berberine's Effects on Mitochondrial Function
| Model System | Observed Effect | Associated Pathway/Mechanism | Citation |
|---|---|---|---|
| C2C12 cell line | Reverted mitochondrial dysfunction induced by high-fat diet and hyperglycemia. | Increased mitochondrial biogenesis; AMPK activation; SIRT1-dependent. | nih.gov |
| General (Review) | Reverses mitochondrial dysfunction; reduces reactive oxygen species production. | AMPK pathway activation. | extrasupplements.com |
| General (Review) | Normalizes mitochondrial function; prevents energetic deficit from impaired OXPHOS. | Increased mitochondrial SirT3 activity. | nih.gov |
Impact on Cell Proliferation, Differentiation, and Viability (in vitro/ex vivo mechanistic studies)
This compound demonstrates significant regulatory effects on cell proliferation, differentiation, and viability across various cell types in in vitro and ex vivo studies. Its actions are often cell-type specific, promoting differentiation in some cells while inhibiting proliferation and inducing apoptosis in others, particularly in cancer cell lines.
In the context of differentiation, berberine has been shown to promote osteogenic differentiation of bone marrow-derived mesenchymal stem cells (MSCs). researchgate.net This effect is mediated through the canonical Wnt/β-catenin signaling pathway. researchgate.net Conversely, studies have shown that berberine suppresses the differentiation of adipocytes. science.gov
Regarding cell proliferation, berberine has been found to inhibit the proliferation of mesangial cells, which is relevant in the context of diabetic nephropathy. science.gov It also displays antitumor activity by inhibiting the proliferation of esophageal cancer cells and suppressing the tumorigenicity of triple-negative breast cancer (TNBC) cells through the inhibition of TGF-β1 expression. science.gov In colon cancer cells, berberine's anti-proliferative effects are linked to the suppression of β-catenin signaling. science.gov
Berberine's impact on cell viability is most notably studied in cancer research, where it often acts cytotoxically. It has been shown to induce robust apoptosis in breast cancer cells, even when AMPK and lipid synthesis are inhibited. science.gov In melanoma B16 and U937 tumor cell lines, berberine demonstrated cytotoxic effects, with melanoma cells showing higher sensitivity. ncats.io
Table 2: In Vitro/Ex Vivo Effects of Berberine on Cellular Processes
| Cellular Process | Cell Type/Model | Observed Effect | Underlying Mechanism | Citation |
|---|---|---|---|---|
| Differentiation | Bone marrow-derived mesenchymal stem cells (MSCs) | Promoted osteogenic differentiation. | Activation of canonical Wnt/β-catenin signaling pathway. | researchgate.net |
| Adipocytes | Suppressed adipocyte differentiation. | Decreased CREB transcriptional activity. | science.gov | |
| Proliferation | Mesangial cells | Inhibited proliferation and hypertrophy. | Modulation of cell cycle progress; blocking NF-κB/AP-1 pathways. | nih.gov |
| Esophageal cancer cells | Displayed antitumor activity. | Not specified. | science.gov | |
| Immorto-Min colonic epithelium (IMCE) cells | Conditioned media from berberine-treated macrophages had fewer proliferative effects. | EGFR-ERK signaling downstream of berberine/pro-inflammatory cytokines. | science.gov | |
| Viability | Melanoma B16 and U937 cells | Acted cytotoxically, with higher sensitivity in B16 cells. | Not specified. | ncats.io |
Modulation of Gut Microbiota Composition and Function (mechanistic insights)
The diversity of the gut microbiota was found to be significantly reduced by treatment with either berberine or metformin (B114582). science.gov Through nearest shrunken centroids analysis, researchers identified 134 operational taxonomic units (OTUs) that responded to these treatments, and these changes were closely associated with alterations in obese phenotypes. science.gov This suggests that berberine's therapeutic effects, particularly in metabolic diseases, are at least partially mediated through its profound impact on the intestinal microbial ecosystem. biosynth.comnih.gov
Subcellular Localization, Trafficking, and Target Engagement Studies
Understanding the subcellular localization and target engagement of this compound is crucial for elucidating its precise mechanisms of action. Studies have begun to map its distribution within cells and identify direct molecular targets.
Research has shown that different forms of berberine can lead to distinct cellular localization patterns. nii.ac.jp For instance, immunofluorescent staining has been used as a technique to determine the intracellular effects of berberine, such as its ability to prevent the accumulation of the RNA-binding protein HuR in the cytosol. researchgate.net This indicates an influence on the subcellular trafficking of other proteins.
Direct target engagement studies have identified specific proteins that berberine binds to. One significant finding is that berberine binds to the retinoid X receptor α (RXRα). science.gov This interaction is consequential as it leads to the suppression of β-catenin signaling in colon cancer cells, providing a clear example of target engagement leading to a downstream anti-proliferative effect. science.gov In gustatory receptor neurons of Drosophila, berberine is recognized by the TRPA1 channel, demonstrating its role as a chemical agonist for specific ion channels. pnas.org
Table 4: Studies on Subcellular Localization and Target Engagement of Berberine
| Area of Study | Model/Technique | Finding | Citation |
|---|---|---|---|
| Subcellular Localization | Melanoma cell line | Different berberine forms result in distinct cellular localization patterns. | nii.ac.jp |
| Macrophages | Berberine prevents the accumulation of the RNA binding protein HuR in the cytosol. | researchgate.net | |
| Target Engagement | Colon cancer cells | Berberine binds directly to retinoid X receptor α (RXRα). | science.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 5'-adenosine monophosphate-activated protein kinase (AMPK) |
| Acetyl-CoA carboxylase (ACC) |
| ATP citrate lyase (ACL) |
| Berberine |
| This compound |
| β-catenin |
| Metformin |
| Retinoid X receptor α (RXRα) |
| Sirtuin 1 (SIRT1) |
| SirT3 |
Preclinical Mechanistic Investigations of Berberine Sulfate Trihydrate
In Vitro Cellular and Organoid Models for Mechanistic Elucidation
In vitro models are fundamental in dissecting the direct cellular and molecular targets of berberine (B55584). These systems allow for controlled investigation into its mechanisms, free from the systemic complexities of a whole organism.
Standardized cell lines have been instrumental in identifying key signaling pathways modulated by berberine.
HepG2 Cells: In the human hepatocellular carcinoma cell line HepG2, berberine has been shown to induce both apoptosis and autophagic cell death, processes linked to the activation of AMP-activated protein kinase (AMPK) nih.gov. Mechanistic studies demonstrate that berberine's activation of AMPKα1 is essential for its ability to improve glucose and lipid metabolism nih.gov. It stimulates glucose consumption and inhibits glucose production and intracellular lipid accumulation nih.gov. Further research indicates berberine can induce cell cycle arrest at both G1 and G2/M phases and triggers apoptosis through mitochondria-related pathways rsc.orgresearchgate.net. In models of insulin (B600854) resistance, berberine improved glucose consumption and uptake by regulating the SIRT1/FOXO1 pathway and suppressed inflammation mdpi.com.
3T3-L1 Adipocytes: In the 3T3-L1 preadipocyte cell line, berberine inhibits differentiation into mature adipocytes. This anti-adipogenic effect is mediated by the suppression of key transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα) nih.gov. In mature 3T3-L1 adipocytes, berberine stimulates lipolysis by increasing the expression of adipose triglyceride lipase (B570770) (ATGL) and phosphorylated hormone-sensitive lipase (p-HSL) through an AMPK-dependent pathway, leading to a reduction in triglyceride content d-nb.infonih.gov. It also enhances basal glucose uptake by increasing the expression of glucose transporter 1 (GLUT1), an effect also linked to AMPK activation researchgate.net.
Min6, STC-1, and aTC1/6 Cells: In pancreatic β-cell lines like MIN6, berberine has been shown to modulate insulin secretion. Some studies indicate an acute, dose-dependent inhibition of glucose-stimulated insulin secretion oup.comresearchgate.net. The underlying mechanism may involve the 3',5'-cyclic adenosine (B11128) 5'-monophosphate (cAMP) signaling pathway oup.com. Conversely, other research suggests berberine can protect β-cells from dysfunction and apoptosis by regulating the miR-204/SIRT1 signaling pathway nih.gov. Studies using MIN6 (pancreatic β-cells), STC-1 (intestinal L-cells), and aTC1/6 (pancreatic α-cells) have elucidated that berberine can enhance β-cell function by activating the glucagon-like peptide-1 (GLP-1)/GLP-1 receptor (GLP-1R)/PKA signaling pathway frontiersin.orgresearchgate.net.
Caco-2 Cells: In the human colorectal adenocarcinoma cell line Caco-2, which is often used as a model of the intestinal barrier, berberine has been found to upregulate the expression and function of P-glycoprotein (P-gp) nih.gov. This effect is mediated by the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway nih.gov. Additionally, berberine has been shown to enhance the integrity of tight junctions in Caco-2 cell layers, which may explain its ability to reduce intestinal epithelial permeability nih.gov.
Cancer Cell Lines: Across various cancer cell lines, including those from breast (T47D, MCF7), colorectal (HCT-116), and gastric cancers, berberine demonstrates anti-proliferative effects by inducing cell cycle arrest and apoptosis mdpi.comnih.gov. For instance, in melanoma cell lines, berberine induces a G1 phase arrest at lower concentrations and a G2 arrest at higher concentrations researchgate.net. The mechanisms often involve the modulation of key cell cycle regulators and apoptosis-related proteins mdpi.com.
Table 1: Mechanistic Actions of Berberine in Standardized Cell Lines
| Cell Line | Model System | Key Mechanistic Findings |
|---|---|---|
| HepG2 | Human Liver Cancer | Activation of AMPK; Induction of apoptosis and autophagy; G1 and G2/M cell cycle arrest; Improved glucose and lipid metabolism. nih.govnih.govmdpi.com |
| 3T3-L1 | Mouse Preadipocyte | Inhibition of adipocyte differentiation via PPARγ pathway; Increased lipolysis via AMPK activation; Enhanced glucose uptake via GLUT1. nih.govnih.govresearchgate.net |
| Min6 | Mouse Pancreatic β-Cell | Acute inhibition of insulin secretion via cAMP pathway; Protection from dysfunction via miR-204/SIRT1 pathway. oup.comnih.gov |
| STC-1 | Mouse Intestinal L-Cell | Activation of GLP-1/GLP-1R/PKA signaling pathway. frontiersin.org |
| aTC1/6 | Mouse Pancreatic α-Cell | Activation of GLP-1/GLP-1R/PKA signaling pathway. frontiersin.org |
| Caco-2 | Human Colorectal Adenocarcinoma | Upregulation of P-glycoprotein via Nrf2 pathway; Enhancement of tight junction integrity. nih.govnih.gov |
| Various | Cancer Cell Lines | Induction of apoptosis; Cell cycle arrest (G1 and/or G2/M phases). mdpi.comnih.govresearchgate.net |
While standardized cell lines offer consistency, primary cells isolated directly from tissues provide a more physiologically relevant model. Research utilizing primary cell cultures has corroborated many findings from cell line studies. For example, in isolated rat islets, berberine demonstrated a similar inhibitory action on glucose-stimulated insulin secretion as seen in MIN6 cells oup.comresearchgate.net. Studies on primary macrophages have shown that berberine can suppress inflammatory responses by inhibiting NF-κB signaling nih.gov. However, dedicated mechanistic investigations focusing exclusively on various primary cell types are less frequently reported in the reviewed literature compared to studies using immortalized cell lines.
Three-dimensional (3D) culture and organoid models represent a significant advancement, bridging the gap between traditional 2D cell culture and complex in vivo systems. Research in this area is emerging. A study using a 3D spheroid model of human colorectal HCT-116 cancer cells found that berberine attenuates spheroid growth by inducing a G1-phase cell cycle arrest and reducing the S-phase fraction, rather than by promoting apoptosis ekb.eg. This highlights that the tumor microenvironment mimicked in 3D models can influence the cellular response to berberine ekb.eg. Furthermore, studies involving small intestinal organoids have been used to investigate berberine's effects on the secretion of glucagon-like peptide-1 (GLP-1), demonstrating its potential to modulate gut hormone release researchgate.net.
Ex Vivo Tissue and Organ Perfusion Studies
Ex vivo studies, where tissues or organs are maintained and studied outside the body, provide a platform to investigate the effects of compounds on intact tissue architecture and function. In the context of cardiovascular research, experiments on isolated rat hearts subjected to ischemia/reperfusion (I/R) injury showed that hearts pre-treated with berberine had improved preservation of left ventricular developed pressure nih.gov. Another study demonstrated that adding berberine to the preservation solution in an ex vivo liver transplant model preserved mitochondrial function and bioenergetics, protecting the liver from I/R-induced damage.
Animal Model Systems for Mechanistic Investigation
Animal models are indispensable for understanding the systemic effects of berberine and its mechanisms of action in the context of specific diseases.
Metabolic Disorders: In high-fat diet (HFD)-induced obese mice, berberine has been shown to improve metabolic syndrome by reducing liver inflammation and favorably modulating the gut microbiota nih.govnih.gov. It effectively reduces fat deposition, insulin resistance, and hepatic steatosis nih.gov. The mechanism is linked to the regulation of inflammatory factors and the gut microbiota structure nih.gov. In db/db mice, a model for type 2 diabetes, berberine enhances islet β-cell number and function, a process associated with the activation of the GLP-1/GLP-1R/PKA signaling pathway in both intestinal L-cells and islet α-cells frontiersin.org.
Inflammation: In murine models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, berberine demonstrates potent anti-inflammatory effects nih.gov. Mechanistically, it has been found to suppress the activation of pro-inflammatory Th1 and Th17 cells nih.gov. Another study revealed that berberine activates bitter taste receptor signaling in intestinal tuft cells, which promotes the secretion of IL-25, thereby initiating a type 2 immune response that ameliorates colitis frontiersin.org.
Neurodegeneration: In animal models of Alzheimer's disease, berberine has shown neuroprotective effects by reducing the deposition of β-amyloid (Aβ) plaques and decreasing the hyperphosphorylation of tau protein nih.govnih.gov. Its mechanisms include the inhibition of the β-site APP cleaving enzyme (BACE1), reduction of neuroinflammation and oxidative stress, and promotion of autophagy nih.govnih.gov. Preclinical evidence also supports its potential in models of Parkinson's disease and Huntington's disease, largely attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties nih.govbohrium.comvistas.ac.in.
Cardiovascular Dysfunction: In mouse models of atherosclerosis, berberine reduces atherosclerotic plaque area by suppressing inflammatory and oxidative markers, including diminishing serum levels of IL-1β and TNFα and reducing the nuclear translocation of NF-κB in the aorta nih.gov. In models of heart failure, such as that induced by transverse aortic constriction (TAC), berberine attenuates cardiac hypertrophy and preserves cardiac function by activating mitophagy via the PINK1/Parkin pathway mdpi.comnih.gov. In rats with heart failure following myocardial infarction, berberine inhibits cardiomyocyte apoptosis by modulating endoplasmic reticulum stress and regulating the expression of Bcl-2 family proteins and caspase-3 spandidos-publications.com. It also attenuates sepsis-induced cardiac dysfunction by upregulating the Akt/eNOS pathway spandidos-publications.com.
Table 2: Mechanistic Actions of Berberine in Murine Models
| Pathophysiological State | Murine Model | Key Mechanistic Findings |
|---|---|---|
| Metabolic Disorders | High-Fat Diet-Induced Obesity | Reduced liver inflammation; Modulation of gut microbiota; Improved insulin resistance. nih.govnih.gov |
| Metabolic Disorders | db/db Mice (Type 2 Diabetes) | Enhanced β-cell function via GLP-1/GLP-1R/PKA pathway activation. frontiersin.org |
| Inflammation | DSS-Induced Colitis | Suppression of Th1/Th17 cell differentiation; Activation of tuft cell-IL-25 axis. nih.govfrontiersin.org |
| Neurodegeneration | Alzheimer's Disease Models | Reduced Aβ deposition and tau hyperphosphorylation; Inhibition of BACE1, oxidative stress, and neuroinflammation. nih.govnih.gov |
| Cardiovascular Dysfunction | Atherosclerosis Models | Suppression of inflammatory markers (IL-1β, TNFα) and NF-κB signaling. nih.gov |
| Cardiovascular Dysfunction | Heart Failure (TAC model) | Activation of PINK1/Parkin-mediated mitophagy; Attenuation of cardiac hypertrophy. mdpi.comnih.gov |
| Cardiovascular Dysfunction | Myocardial Infarction | Inhibition of cardiomyocyte apoptosis via modulation of endoplasmic reticulum stress. spandidos-publications.com |
Zebrafish Models for Developmental and Toxicological Pathway Screening
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for in vivo screening of compound toxicity and for investigating developmental pathways due to its rapid external development, optical transparency, and high genetic homology with mammals. oaepublish.com
Research utilizing zebrafish embryos to investigate the effects of berberine has revealed significant impacts on developmental processes, particularly within the cardiovascular system. nih.gov Exposure to berberine was found to induce developmental toxicity in a concentration- and time-dependent manner. nih.gov Key morphological abnormalities observed include pericardial edema, defects in cardiac looping, and a stretched heart morphology with detachment of the atrial endocardium and myocardium. nih.gov
Functionally, berberine treatment led to bradycardia (reduced heart rate), decreased cardiac output, and a lower atrial shortening fraction percentage and stroke volume. nih.gov Mechanistic investigation into these cardiovascular defects pointed towards a disruption in the angiogenic process. This was associated with an upregulation of vascular endothelial growth factor aa (vegfaa) mRNA levels, suggesting that Vegfaa may be a key mediator of the observed berberine-induced cardiovascular issues during embryonic development. nih.gov These findings highlight the utility of the zebrafish model in identifying specific pathways affected by berberine during vertebrate development.
| Zebrafish Model Finding | Observed Effect | Potential Mechanistic Pathway | Reference |
|---|---|---|---|
| Developmental Toxicity | Concentration- and time-dependent toxicity | General developmental disruption | nih.gov |
| Cardiovascular Morphogenesis | Pericardial edema, cardiac looping defects, stretched heart morphology | Impairment of heart development | nih.gov |
| Cardiovascular Functionality | Bradycardia, reduced cardiac output, reduced atrial stroke volume | Impaired cardiac function | nih.gov |
| Angiogenesis | Interference with the angiogenic process | Upregulation of vegfaa mRNA | nih.gov |
Other Relevant Animal Models in Mechanistic Research
A broad range of preclinical animal models, primarily rodent, have been employed to investigate the therapeutic mechanisms of berberine in various pathological conditions. These studies have consistently highlighted its multi-target nature.
In models of ischemic stroke , berberine has demonstrated significant neuroprotective effects. nih.gov Systematic reviews of preclinical studies show that berberine treatment consistently reduces infarct volume and improves neurological function. nih.govresearchgate.net The underlying mechanisms are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.gov
For neurodegenerative diseases such as Alzheimer's disease, animal models have shown that berberine can improve memory and cognitive function. researchgate.netfrontiersin.org The proposed mechanisms include the inhibition of cholinesterase, anti-amyloid effects, and reduction of neuroinflammation and oxidative stress. researchgate.netfrontiersin.org
In the context of metabolic diseases , berberine has been extensively studied in models of non-alcoholic fatty liver disease (NAFLD). nih.govfrontiersin.org It has been shown to reduce liver fat accumulation and improve serum lipid profiles. nih.gov The primary mechanism implicated is the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating metabolism. nih.govnih.gov
Animal models of kidney injury have also revealed protective effects. nih.gov Berberine was found to improve renal function by modulating intracellular signaling pathways, including the activation of the Nrf2 pathway, which is critical for antioxidant responses. nih.gov
Histopathological, Morphological, and Imaging Assessments in Preclinical Models
Histopathological and morphological analyses in preclinical animal models provide crucial visual evidence of berberine's tissue-protective effects.
In a rat model of pristane-induced arthritis, histopathological examination of the joints was a key endpoint. Treatment with berberine was shown to reverse the pathological changes associated with arthritis. researcher.life
In studies of NAFLD, histopathological assessment of liver tissue is critical. Berberine treatment has been shown to effectively reduce the steatosis score in animal models, indicating a decrease in fat accumulation within the liver. frontiersin.org This is often accompanied by macroscopic improvements in liver appearance.
For ischemic stroke models, the primary morphological assessment is the measurement of infarct volume, typically through brain imaging or staining of brain slices. Across numerous studies, berberine has been consistently reported to cause a significant reduction in the size of the cerebral infarct. nih.govresearchgate.net
In models of neurodegenerative disease, such as those induced by lipopolysaccharide (LPS), histopathological examination of brain sections stained with Hematoxylin and Eosin (H&E) and Congo red is employed. In untreated, LPS-challenged animals, moderate infiltration of inflammatory cells and foci of vacuolations indicating neural degenerative changes were observed. researchgate.net These pathological changes are areas of investigation for the effects of berberine.
Biomarker Discovery and Validation in Preclinical Settings
Preclinical studies have been instrumental in identifying and validating a wide array of biomarkers that are modulated by berberine, reflecting its engagement with various mechanistic pathways.
Inflammatory Biomarkers: A consistent finding across multiple disease models is berberine's ability to suppress inflammation. This is evidenced by a significant reduction in the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govfrontiersin.org
Oxidative Stress Biomarkers: Berberine has been shown to mitigate oxidative stress by decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.govfrontiersin.org
Metabolic and Organ Function Biomarkers: In models of kidney injury, berberine significantly reduces elevated levels of blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) (SCR), key indicators of renal dysfunction. nih.gov In myocardial ischemia/reperfusion injury models, it decreases biomarkers of myocardial infarction, such as lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK). frontiersin.org
Apoptosis-Related Biomarkers: The anti-apoptotic effects of berberine are demonstrated by its ability to modulate proteins involved in programmed cell death. Studies have shown it increases the expression of the anti-apoptotic protein Bcl-2 and decreases the expression of the pro-apoptotic protein cleaved caspase-3. nih.gov
| Biomarker Category | Specific Biomarker | Effect of Berberine | Associated Disease Model | Reference |
|---|---|---|---|---|
| Inflammatory | TNF-α | Decrease | Ischemic Stroke, NAFLD | nih.govfrontiersin.org |
| IL-1β | Decrease | Ischemic Stroke, NAFLD | nih.govfrontiersin.org | |
| IL-6 | Decrease | Ischemic Stroke | nih.gov | |
| Oxidative Stress | Malondialdehyde (MDA) | Decrease | Ischemic Stroke | nih.gov |
| Superoxide Dismutase (SOD) | Increase | Ischemic Stroke | nih.gov | |
| Glutathione (GSH) | Increase | Ischemic Stroke, NAFLD | nih.govfrontiersin.org | |
| Kidney Function | Blood Urea Nitrogen (BUN) | Decrease | Acute Kidney Injury | nih.gov |
| Serum Creatinine (SCR) | Decrease | Acute Kidney Injury | nih.gov | |
| Apoptosis | Bcl-2 | Increase | Ischemic Stroke | nih.gov |
| Cleaved Caspase-3 | Decrease | Ischemic Stroke | nih.gov |
Investigation of Mechanistic Synergism with Other Bioactive Molecules in Preclinical Models
The potential for berberine to act synergistically with other compounds is an emerging area of preclinical investigation, aiming to enhance therapeutic efficacy.
A notable example is the combination of berberine and metformin (B114582). In vitro studies using HepG2 cells, a human liver cell line, demonstrated that berberine and metformin exert synergistic lipid-lowering effects. mdpi.comnih.gov The combination was more effective at reducing total lipid content and triglyceride levels than either compound alone. This effect was mechanistically linked to a synergistic reduction in the expression of genes involved in lipogenesis, such as FAS and SREBP-1c. mdpi.comnih.gov Preclinical studies in db/db mice, a model for type 2 diabetes, also showed that co-treatment with berberine and metformin reduced fasting glucose more than either monotherapy. rapamycin.news
Another area of investigation involves nanoformulations to enhance berberine's effects. For instance, iron oxide nanoparticles loaded with berberine (BBN-IONPs) showed superior neuroprotective and antioxidant effects in animal models of multiple sclerosis compared to free berberine. This nanoplatform improved cognitive function and modulated key biomarkers of inflammation and tissue damage more effectively. mdpi.com These studies suggest that combining berberine with other bioactive molecules or delivery systems can lead to enhanced mechanistic action and therapeutic outcomes in preclinical settings.
Analytical Methodologies for Berberine Sulfate Trihydrate
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical tool for separating berberine (B55584) from complex mixtures. The choice of technique depends on the specific requirements of the analysis, such as the need for high resolution, sensitivity, or throughput.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of berberine due to its reliability, reproducibility, and speed. nih.gov It is a precise, specific, and accurate method for the determination of berberine in various samples, including crude plant material, herbal extracts, and marketed formulations. nih.gov
The most common approach is Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. A C18 column (Inertsil ODS) is frequently employed as the stationary phase. nih.govgigvvy.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like potassium dihydrogen phosphate (B84403) or trifluoroacetic acid, often run in an isocratic or gradient mode to achieve optimal separation. nih.govgigvvy.comresearchgate.net Detection is commonly performed using a UV-Visible or a photodiode array (PDA) detector, with the maximum absorption wavelength for berberine being around 346-350 nm. nih.govgigvvy.com The method's validation according to International Conference on Harmonization (ICH) guidelines confirms its suitability for routine quality control analysis. nih.govresearchgate.net
Table 1: Examples of HPLC Methods for Berberine Analysis This table is interactive. You can sort and filter the data.
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| Inertsil C18 | Acetonitrile & Potassium Dihydrogen Phosphate Buffer (pH 2.5) | 1.0 | 346 | nih.gov |
| Primesep B | Acetonitrile & Ammonium (B1175870) Formate Buffer (pH 3.0) | 0.5 | 230, 266, 348, 431 | sielc.com |
| C18 Column | 0.1% Trifluoroacetic Acid & Acetonitrile (60:40, v/v) | 1.0 | 350 | gigvvy.com |
| Kromosil C18 | 0.1% Trifluoroacetic Acid & Acetonitrile (70:30, v/v) | 1.0 | 344 | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For analyses requiring higher sensitivity and selectivity, particularly for determining trace amounts of berberine in complex biological matrices like human plasma, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. researchgate.netnih.gov This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
In a typical LC-MS method, berberine is separated on a C18 column and then detected using an electrospray ionization (ESI) source, usually in the positive ion mode. nih.gov The mass spectrometer can be operated in selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity. nih.gov For instance, in MRM mode, the precursor ion of berberine ([M+H]⁺) at m/z 336.1 or 337.0 is selected and fragmented to produce a specific product ion (e.g., m/z 321.0), which is then detected. nih.gov This high sensitivity allows for a lower limit of quantification (LLOQ) in the range of picograms per milliliter (pg/mL). researchgate.net LC-MS is instrumental in pharmacokinetic studies and metabolomics research involving berberine. mdpi.comnih.gov
Table 2: LC-MS Parameters for Berberine Quantification in Human Plasma This table is interactive. You can sort and filter the data.
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Chromatography Column | Kinetex C18 (2.1 mm × 50 mm, 1.7 µm) | Hanbon Lichrospher 5-C18 |
| Mobile Phase | 10 mM Ammonium Formate/0.1% Formic Acid in Water & Acetonitrile (50:50, v/v) | Acetonitrile & 10 mM Ammonium Acetate (B1210297) Buffer with 0.1% Formic Acid (Gradient) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Selected-Ion Monitoring (SIM) |
| Precursor Ion (m/z) | 337.0 | 336.1 |
| Product Ion (m/z) | 321.0 | N/A |
| Lower Limit of Quantification | 1 pg/mL | 0.020 ng/mL |
| Reference | nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is generally not the primary method for the analysis of intact berberine sulfate (B86663) trihydrate. This is because GC is best suited for compounds that are volatile or can be made volatile through derivatization. nih.gov Berberine, being a quaternary ammonium alkaloid salt, has a low volatility, making its direct analysis by GC challenging.
However, GC coupled with Mass Spectrometry (GC-MS) has been employed to study the degradation products of berberine. researchgate.netkoreascience.kr In these studies, berberine is subjected to thermal or chemical degradation, and the resulting smaller, more volatile fragments are then separated and identified by GC-MS. researchgate.net This approach is useful for establishing a fingerprint of degradation products that can help identify the original presence of berberine in aged or processed samples, such as archaeological textiles. researchgate.net For instance, dihydroberberine (B31643) has been identified as a detectable product in GC-MS analysis after extraction and degradation procedures. researchgate.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC), particularly its high-performance version (HPTLC), offers a simple, rapid, and cost-effective method for the qualitative and quantitative analysis of berberine. researchgate.netsigmaaldrich.com This technique is highly versatile and can be used for screening, identification, and fingerprinting analysis of herbal extracts. researchgate.netsigmaaldrich.com
The separation is typically carried out on silica (B1680970) gel 60 F254 plates. researchgate.netjchr.org A variety of mobile phase systems can be used to achieve separation, with the choice depending on the specific sample matrix. researchgate.netnih.gov After development, the plates are dried, and the separated compounds are visualized under UV light (e.g., at 365 nm), where berberine often appears as a distinct yellowish band. researchgate.netresearchgate.net For quantitative analysis, the plates are scanned with a densitometer, and the peak area is correlated with the concentration. The retention factor (Rf) value is used for identification; for example, berberine has shown Rf values of approximately 0.36 to 0.7 depending on the specific chromatographic system used. researchgate.net
Table 3: HPTLC Methods for Berberine Analysis This table is interactive. You can sort and filter the data.
| Stationary Phase | Mobile Phase | Rf Value | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| Silica Gel 60 F254 | Ethanol (B145695): Glacial Acetic Acid: Water (16:2:2 v/v/v) | 0.468 | 366 | jchr.org |
| Silica Gel G | n-butanol-acetic acid-water (7:1:2, V/V) | Not specified | Not specified | nih.gov |
| Silica Gel 60 F254 | Not specified | ~0.36 | Not specified | researchgate.net |
Spectroscopic Methods for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are indispensable for confirming the chemical structure of berberine and for certain quantitative applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of berberine. researchgate.netresearchgate.net Proton (¹H) NMR and Carbon-¹³ (¹³C) NMR spectra provide detailed information about the molecular framework. The chemical shifts in an ¹H-NMR spectrum, typically recorded in a deuterated solvent like methanol-d₄, correspond to the different protons in the molecule, allowing for their complete assignment. researchgate.net
Beyond structural confirmation, NMR is also utilized for quantitative purposes. Quantitative ¹H-NMR (qHNMR) is a primary analytical method that relies on the principle that the signal intensity is directly proportional to the number of nuclei. researchgate.net This allows for the determination of the purity of berberine standards and the quantification of berberine in complex mixtures without the need for an identical reference standard for calibration, instead using a certified internal standard. researchgate.net This makes qHNMR a valuable tool in the quality control of pharmaceuticals and herbal products containing berberine. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for the structural elucidation and quantification of berberine. In MS analysis, berberine typically forms a molecular ion corresponding to its cationic structure. Ultra-high performance liquid chromatography combined with quadrupole time-of-flight tandem mass spectrometry (UHPLC-Q-TOF-MS) has been effectively used for identifying berberine and its metabolites. nih.gov
Under positive ion mode electrospray ionization (ESI), the berberine molecule is detected as a distinct ion. A molecular ion peak for berberine can be observed at a mass-to-charge ratio (m/z) of 335.8 (M+1), which corresponds to the molecular weight of the berberine cation (336 g/mol ). gigvvy.com Further fragmentation of this parent ion in tandem MS (MS²) experiments provides structural information. For instance, the fragmentation of the berberine precursor ion can yield product ions at m/z 322.1104, resulting from the loss of a CH₂O₂ group, and a further product ion at m/z 306.0809 from the subsequent loss of an oxygen atom. nih.gov This detailed fragmentation pattern is invaluable for the unambiguous identification of berberine in complex samples.
| Ion Type | m/z (Mass-to-Charge Ratio) | Description | Reference |
|---|---|---|---|
| Precursor Ion [M]⁺ | 336.1234 | Molecular ion of the berberine cation | nih.gov |
| Product Ion | 320.0917 | Loss of a methyl group (CH₄) | nih.gov |
| Product Ion | 322.1104 | Loss of CH₂O₂ | nih.gov |
| Product Ion | 306.0809 | Further loss of an oxygen atom from the m/z 322 ion | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Derivative Spectrophotometry
UV-Vis spectroscopy is a widely used, rapid, and straightforward method for the quantitative analysis of berberine, based on the Beer-Lambert law. frontiersin.org Berberine exhibits characteristic absorption maxima (λmax) in the ultraviolet and visible regions of the electromagnetic spectrum due to its extended chromophore system.
The absorption spectrum of berberine typically shows multiple distinct peaks. researchgate.net In various solvents, the reported λmax values can vary slightly. For instance, in methanol, maximum absorbance has been observed at wavelengths including 344 nm, 418 nm, and 424.4 nm. japsr.inresearchgate.netijpar.com In ethanol, maximal absorption is noted at 265 nm and 343 nm. nih.gov Other studies have reported characteristic peaks around 230 nm, 266 nm, 350 nm, and 430 nm. researchgate.net This variability can be attributed to the solvent environment. The consistency of the λmax within a given concentration range confirms the method's specificity for berberine analysis. japsr.in
| Solvent | λmax (nm) | Reference |
|---|---|---|
| Methanol | 344, 418, 424.4 | japsr.inresearchgate.netijpar.com |
| Ethanol (95%) | 265, 343 | nih.gov |
| Water | 418.4 | researchgate.net |
| Acetonitrile | 424.8 | researchgate.net |
| General | ~250, ~350, ~430 | researchgate.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of berberine shows characteristic absorption bands corresponding to the vibrations of its various chemical bonds. Detailed analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific vibrational modes. bitp.kiev.ua
Key characteristic absorption bands for berberine include:
1628-1600 cm⁻¹: Attributed to the stretching vibrations of C=O and C=C bonds within the benzene (B151609) rings. researchgate.net
1427 cm⁻¹: Associated with the -CH₃ group. researchgate.net
1279, 1184, and 1156 cm⁻¹: Corresponds to the stretching of C-O-C bonds. researchgate.net
1029 cm⁻¹: Related to C-H bond vibrations. researchgate.net
These specific bands in the fingerprint region of the IR spectrum are useful for the identification and quality control of berberine sulfate trihydrate.
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and selective approach for the detection of berberine, particularly in biological fluids. ciac.jl.cn These techniques can be challenging due to the high overpotential typically required for berberine's electrooxidation. ciac.jl.cn To overcome this, novel sensor designs have been developed.
One approach utilizes a glassy carbon electrode modified with single-walled carbon nanotubes and an immobilized layer of bromothymol blue (BTB). ciac.jl.cn The polymerized BTB acts as both a recognition unit for berberine through non-covalent interactions and as the electrochemical probe. ciac.jl.cn Another strategy employs nanostructured electrochemical DNA biosensors. nih.gov These biosensors use materials like multi-walled carbon nanotubes and gold nanoparticles to modify a screen-printed carbon electrode, which enhances the electrochemical response. nih.gov
Dual-mode chemosensors that combine electrochemical and fluorescent detection have also been reported. sciengine.com These sensors can offer high selectivity and sensitivity for quantifying berberine levels in complex biological samples like rat plasma and liver homogenates. sciengine.com Using such advanced sensors, detection limits for berberine as low as 0.022 µmol/L have been achieved. ciac.jl.cn
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that has been successfully applied to the analysis of berberine. frontiersin.org CE offers advantages such as short analysis times, small sample volume requirements, and high separation efficiency. frontiersin.org
In a typical CE setup for berberine analysis, a buffer system is used to achieve separation. For instance, a buffer containing 50 mM ammonium acetate at a pH of 3.1 has been used effectively. nih.gov Detection is commonly performed using UV absorbance, for example, at a wavelength of 254 nm. nih.gov By coupling CE with end-column electrochemiluminescence (ECL) detection, a highly sensitive method can be achieved with a limit of detection (LOD) of 5 x 10⁻⁹ g/mL in an analysis time of just 4 minutes. frontiersin.org High-performance capillary electrophoresis (HPCE) has been shown to successfully isolate berberine and related alkaloids within 6 minutes with high recovery rates. nih.gov
Bioanalytical Method Validation for this compound Quantification in Biological Matrices (preclinical)
The quantification of berberine in biological matrices such as plasma, tissues, or cell cultures is essential for preclinical pharmacokinetic studies. These bioanalytical methods, typically based on High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection, must be rigorously validated to ensure their reliability. nih.govnih.gov Validation is performed according to established guidelines to assess various performance parameters.
Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. For berberine, linearity has been established in ranges such as 0.2 to 150 µg/mL. gigvvy.comsemanticscholar.org
Precision: This assesses the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at intra-day (within a day) and inter-day (between days) levels. For berberine analysis, %RSD values are generally required to be less than 2%. researchgate.net
Accuracy: This measures the closeness of the mean test results to the true value. It is often determined through recovery studies, where a known amount of the standard is spiked into the biological matrix. Recoveries for berberine are typically in the range of 95.98% to 98.02%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Reported values for berberine include an LOD of 1 ng on-column and an LOQ of 2 ng on-column. gigvvy.comsemanticscholar.org
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity Range (µg/mL) | 0.2 - 150 | gigvvy.comsemanticscholar.org |
| Correlation Coefficient (r²) | > 0.999 | researchgate.net |
| Precision (%RSD) | < 2% | researchgate.net |
| Accuracy (% Recovery) | 95.98% - 98.02% | nih.gov |
| Limit of Detection (LOD) | 1 ng on-column (0.1 µg/mL) | gigvvy.comsemanticscholar.org |
| Limit of Quantification (LOQ) | 2 ng on-column (0.2 µg/mL) | gigvvy.comsemanticscholar.org |
Advanced Imaging Techniques for Intracellular and Tissue Localization (e.g., fluorescence microscopy)
Berberine is an intrinsically fluorescent molecule, a property that is highly advantageous for studying its uptake and distribution within cells and tissues using advanced imaging techniques like fluorescence and confocal microscopy. nih.gov This allows for the direct visualization of its subcellular localization without the need for external fluorescent labels.
Studies using laser scanning confocal microscopy have shown that the intracellular distribution of berberine is concentration-dependent. At lower concentrations (e.g., 12.5-50 µM), berberine tends to accumulate predominantly in the mitochondria of cells. nih.gov However, at higher concentrations (above 50 µM), berberine can also be observed accumulating in the cytoplasm and the nucleus. nih.govresearchgate.net The nuclear localization has been confirmed by observing the overlap of berberine's green fluorescence with the red fluorescence of nuclear stains like Propidium Iodide. researchgate.net The ability to track berberine's journey into different cellular compartments is crucial for understanding its mechanisms of action at a molecular level. nih.gov
Metabolic Pathways and Biotransformation of Berberine Sulfate Trihydrate
In Vitro Metabolic Profiling
In vitro studies utilizing human liver microsomes and hepatocyte cell lines, such as HepG2, have been instrumental in elucidating the hepatic metabolism of berberine (B55584). nih.govresearchgate.net Research has shown that berberine's metabolism in hepatocytes leads to the formation of both Phase I and Phase II metabolites. nih.govresearchgate.net
Phase I metabolism in liver cells results in metabolites like demethyleneberberine, jatrorrhizine, columbamine, and berberrubine (B190655). nih.govresearchgate.net Subsequent Phase II reactions produce sulfate (B86663) and glucuronide conjugates of these initial metabolites. nih.govresearchgate.net Studies using the HepG2 cell line have demonstrated that berberine can induce the expression and activity of certain metabolic enzymes, specifically Cytochrome P450 (CYP) 1A2 and 3A4, in a dose-dependent manner. nih.gov This induction is confirmed by increased mRNA and protein expression of these enzymes. nih.gov For instance, treatment of HepG2 cells with berberine significantly increased the metabolism of probe drugs for CYP1A2 (phenacetin) and CYP3A2 (midazolam). nih.gov
The gut microbiota plays a crucial role in the biotransformation of orally administered berberine. semanticscholar.orgresearchgate.netconsensus.app A key metabolic pathway mediated by intestinal bacteria is the reduction of berberine to dihydroberberine (B31643) (dhBBR). semanticscholar.orgresearchgate.netconsensus.app This conversion is significant because dhBBR is more readily absorbed from the intestine than berberine itself, with studies in animals showing a five-fold higher intestinal absorption rate. semanticscholar.orgresearchgate.netconsensus.app
The enzymes responsible for this reduction have been identified as nitroreductases produced by the gut microbiota. semanticscholar.orgresearchgate.net Once absorbed into the intestinal tissues, the unstable dhBBR is oxidized back to berberine, which then enters systemic circulation. semanticscholar.orgresearchgate.net This microbial "pre-metabolism" effectively enhances the bioavailability of berberine. semanticscholar.orgresearchgate.net The importance of the gut microbiota is underscored by findings that antibiotic treatment in mice, which diminishes intestinal bacteria, leads to decreased conversion of berberine to dhBBR and consequently lower blood levels of berberine. semanticscholar.orgresearchgate.net Beyond reduction, the gut microbiota is also involved in the demethylation of berberine. frontiersin.org
Identification and Characterization of Berberine Sulfate Trihydrate Metabolites
Following oral administration, berberine is extensively metabolized into a large number of derivatives. Studies in rats have identified as many as 97 metabolites in various biological samples including plasma, bile, urine, and feces. nih.govdocumentsdelivered.com The primary metabolic transformations include demethylation, demethylenation, reduction, and hydroxylation, followed by Phase II conjugation reactions such as glucuronidation and sulfation. documentsdelivered.com
Below is a table summarizing the major identified metabolites of berberine.
| Metabolite ID | Metabolite Name | Formula | Metabolic Reaction |
| M1 | Berberrubine | C19H16NO4+ | Demethylation |
| M2 | Demethyleneberberine | C19H14NO4+ | Demethylenation |
| M3 | Jatrorrhizine | C20H20NO4+ | Demethylation |
| M4 | Thalifendine | C20H20NO4+ | Demethylation |
| M5 | Dihydroberberine | C20H20NO4+ | Reduction |
| - | Glucuronide Conjugates | - | Glucuronidation |
| - | Sulfate Conjugates | - | Sulfation |
Enzyme Systems Involved in Biotransformation (e.g., CYP450, UGT, SULT)
The biotransformation of berberine is carried out by several key enzyme systems, primarily the Cytochrome P450 (CYP450) superfamily for Phase I reactions and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for Phase II reactions.
CYP450 System: In vitro studies using recombinant human CYP450s and human liver microsomes have identified specific isoforms involved in berberine metabolism. nih.gov
CYP2D6 and CYP1A2 appear to play a major role in the transformation of berberine into its metabolite jatrorrhizine. nih.govresearchgate.net
CYP3A4 , along with CYP2D6 and CYP1A2, is involved in the production of demethyleneberberine. nih.govresearchgate.net Berberine can also influence the activity of these enzymes. It has been shown to induce the expression and activity of CYP1A2 and CYP3A4 in HepG2 cells. nih.gov Conversely, berberine can act as an inhibitor of certain CYP isoforms, with studies indicating a selective, quasi-irreversible inhibition of CYP2D6. mdpi.com
UGT and SULT Systems: Following Phase I metabolism, the resulting metabolites undergo conjugation reactions. The detection of numerous glucuronide and sulfate conjugates in plasma, urine, and bile confirms the significant involvement of UGT and SULT enzyme systems. nih.govnih.govdocumentsdelivered.com These Phase II reactions increase the water solubility of the metabolites, facilitating their excretion from the body. Pharmacokinetic data indicates that these conjugated metabolites are the predominant forms found in systemic circulation. nih.govresearchgate.net
Transport Mechanisms Influencing Disposition (e.g., P-glycoprotein, OATP)
The absorption, distribution, and excretion of berberine are heavily influenced by the activity of various drug transporters.
P-glycoprotein (P-gp): P-glycoprotein (P-gp, also known as ABCB1) is a well-characterized efflux transporter that actively pumps substrates out of cells. nih.gov Studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have demonstrated that berberine is a substrate for P-gp. nih.gov The transport of berberine from the basolateral to the apical side was found to be approximately 30-fold greater than in the opposite direction, a characteristic of active efflux. nih.gov This P-gp-mediated efflux in the gastrointestinal tract is a major contributor to berberine's poor oral absorption and low bioavailability. nih.govnih.gov Furthermore, repeated administration of berberine may up-regulate P-gp function, potentially affecting the absorption of other P-gp substrates. nih.gov
Organic Anion-Transporting Polypeptides (OATPs): In contrast to efflux transporters, uptake transporters facilitate the entry of compounds into cells. Organic Anion-Transporting Polypeptides (OATPs) are involved in the hepatic uptake of berberine. tandfonline.com Studies in rat hepatocytes have shown that berberine uptake is suppressed by specific inhibitors of OATP isoforms (Oatp1a1, Oatp1a4, and Oatp1b2). tandfonline.com In human cell lines, berberine uptake was increased in cells transfected to express OATP1B3. tandfonline.com The involvement of OATPs, in addition to organic cation transporters (OCTs), highlights that active uptake is a crucial mechanism for the accumulation of berberine in the liver, which is a primary site of its action and metabolism. tandfonline.com
Preclinical Pharmacokinetics and Disposition Characteristics (mechanistic focus)
Preclinical studies, primarily in rats, have consistently characterized berberine as having very low oral bioavailability, with an absolute bioavailability reported to be less than 1%. nih.govresearchgate.netnih.gov This is a direct consequence of several mechanistic factors.
Firstly, its absorption from the gastrointestinal tract is poor, a condition exacerbated by the action of the efflux transporter P-glycoprotein. nih.gov Secondly, berberine undergoes rapid and extensive first-pass metabolism in both the intestine and the liver. frontiersin.org The gut microbiota also plays a critical role by converting berberine to the more absorbable dihydroberberine, which is then converted back to berberine post-absorption. semanticscholar.orgresearchgate.net
Following absorption, berberine is rapidly metabolized, with Phase II metabolites being the predominant forms found in the bloodstream. nih.govresearchgate.net The disposition of berberine involves wide distribution to various tissues, but it is predominantly concentrated in the liver. nih.gov
Excretion of berberine and its numerous metabolites occurs through multiple pathways. A significant portion is excreted in the feces, which includes unabsorbed drug and metabolites eliminated via bile. nih.govresearchgate.net Biliary excretion is a major route of elimination, with metabolites being detected in the bile shortly after administration. nih.gov The kidneys also contribute to its clearance, with metabolites being excreted in the urine. nih.govresearchgate.net Studies measuring the recovery of berberine and its metabolites have found that a total of 41.2% of the administered dose was recovered from urine, bile, and feces over 72 hours in rats. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of Berberine Sulfate Trihydrate
Systematic Chemical Modifications and Their Impact on Biological Activity
Systematic structural modification of the berberine (B55584) molecule is a proven strategy to alter its biological activities and enhance its therapeutic efficacy. scielo.br Research has primarily focused on modifications at the C-8, C-9, and C-13 positions of the berberine nucleus. scielo.br These chemical transformations have led to derivatives with altered, and often improved, pharmacological profiles compared to the parent compound.
Modifications at the C-8 position have been explored extensively. The polar C=N+ bond in the berberine core makes the C-8 position susceptible to nucleophilic attack, allowing for the introduction of various substituents. scielo.br For instance, the introduction of hydrophobic alkyl or phenyl groups at this position has yielded derivatives with significant antimicrobial activity, with the potency being influenced by the length of the alkyl chain. rsc.org
The C-9 position is another key site for modification. Studies have shown that introducing an amide bond at this position is essential for maintaining activity related to glucose consumption. e-century.us Specifically, the introduction of electron-donating groups like an amidogen (B1220875) at the 9-position can enhance the potency of berberine's glucose-lowering effects. e-century.us In contrast, a derivative with an ester bond at the C-9 position showed no activity on glucose consumption in vitro, highlighting the importance of the specific functional group at this location. e-century.us
Modifications at the C-12 and C-13 positions have also yielded compounds with promising biological activities. For example, C-12 Mannich base-modified derivatives have demonstrated improved anticancer and antioxidant activities. rsc.org Furthermore, hydrophobic modifications at the C-13 position have resulted in derivatives with a high binding affinity for human telomeric DNA G-quadruplexes, which is a target in cancer therapy. rsc.org
The following table summarizes the impact of systematic chemical modifications on the biological activity of berberine derivatives.
| Position of Modification | Type of Modification | Resulting Biological Activity | Reference |
|---|---|---|---|
| C-8 | Introduction of hydrophobic alkyl or phenyl groups | Enhanced antimicrobial activity | rsc.org |
| C-9 | Introduction of an amide bond with an amidogen group | Potent stimulating activity on glucose consumption | e-century.us |
| C-9 | Introduction of an ester bond | No activity on glucose consumption in vitro | e-century.us |
| C-12 | Mannich base modification | Improved anticancer and anti-oxidant activities | rsc.org |
| C-13 | Hydrophobic modifications | High binding affinity for human telomeric DNA (G-quadruplexes) | rsc.org |
| C-2,3 | Dimethoxy moiety | Beneficial for down-regulating PCSK9 transcription | nih.gov |
Computational Approaches to SAR for Berberine Sulfate (B86663) Trihydrate Analogs
Computational methods are increasingly employed to elucidate the SAR of berberine analogs, providing insights into their mechanisms of action and guiding the design of more potent compounds. emerginginvestigators.orgresearchgate.net High-throughput virtual screening (HTVS) allows for the efficient analysis of large compound libraries to identify promising lead candidates. emerginginvestigators.org
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This method has been widely used to investigate the interaction of berberine and its analogs with various biological targets.
Studies have used molecular docking to probe the binding of berberine analogs to double-stranded DNA (dsDNA) and G-quadruplex DNA (G4DNA). emerginginvestigators.orgemerginginvestigators.org These simulations generate predicted free energies of binding (ΔG), where a more negative value indicates a more stable interaction. researchgate.net For example, docking studies revealed that 12-substituted berberine analogs had more favorable ΔG values for binding to dsDNA (-5.8 to -6.8 kcal/mol) compared to berberine itself (-5.6 kcal/mol). emerginginvestigators.org Similarly, molecular docking has been used to investigate berberine's potential as an inhibitor of enzymes like AmpC β-lactamase, with a calculated binding energy of -6.55 kcal/mol, and phosphatase and tensin homolog (PTEN), with a binding energy of -7.37 kcal/mol for the wild-type protein. researchgate.netknu.edu.afresearchgate.net
The following table presents a selection of molecular docking results for berberine with various biological targets.
| Biological Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| dsDNA | -5.6 | emerginginvestigators.org |
| AmpC β-lactamase | -6.55 | researchgate.net |
| Wild-Type PTEN | -7.37 | knu.edu.afresearchgate.net |
| Mutated PTEN | -6.28 | knu.edu.afresearchgate.net |
| EGFR | -7.22 | researchgate.net |
| ERK | -7.51 | researchgate.net |
| AKT | -7.78 | researchgate.net |
| p38 | -7.42 | researchgate.net |
| COVID-19 RdRP | -7.7 | nih.gov |
| Influenza RdRP | -8.3 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wikipedia.orgmdpi.com This method is valuable for predicting the activity of novel compounds and for optimizing lead structures. nih.gov
While the development of QSAR models for berberine analogs has been challenged by a lack of clear biological targets for some of its effects, studies have successfully built models for specific activities. researchgate.netnih.gov For instance, a QSAR model was developed for a series of 59 berberine derivatives with hypolipidemic activities. researchgate.netnih.gov This model, which used ligand efficiency indices instead of pIC50 values, demonstrated robust statistical quality. nih.gov The best model showed a high correlation for both the training set (R² = 0.984, Q² = 0.981) and the test set (R² = 0.989), indicating strong predictive power. researchgate.netnih.gov Such models can serve as valuable tools for the virtual screening and design of new berberine analogs with enhanced lipid-lowering activities. researchgate.net
Identification of Key Pharmacophoric Features and Binding Motifs
The biological activities of berberine are intrinsically linked to its distinct chemical structure. The molecule's skeleton can be divided into four rings (A, B, C, and D), with specific functional groups being crucial for its pharmacological effects. nih.gov
The methylenedioxy group , formed by C2 and C3 of the A ring, is considered responsible for a significant portion of berberine's biological activities, including its anticancer effects. nih.gov The quaternary ammonium (B1175870) structure in the C ring, which contains a positively charged nitrogen atom (N+), is essential for its antibacterial activity. nih.gov The D ring features methoxy groups at the C9 and C10 positions. nih.gov
Influence of Stereochemistry on Biological Activity
While berberine itself is an achiral molecule due to its planar aromatic structure, the introduction of substituents, particularly at the C-8 position, can create a chiral center, leading to the formation of enantiomers. Studies have shown that the stereochemistry of these derivatives can significantly influence their biological activity.
For example, in a computational study of C-8 substituted berberine analogs, the R and S enantiomers of a compound with a naphthyl addition (compound 8h) exhibited different binding affinities for dsDNA. emerginginvestigators.org The S enantiomer showed a more favorable free energy of binding (ΔG = -3.3 kcal/mol) compared to the R enantiomer (ΔG = -2.1 kcal/mol), suggesting that the spatial arrangement of the substituent impacts the interaction with the biological target. emerginginvestigators.org This highlights the importance of considering stereochemistry in the design and evaluation of new berberine analogs. Further research into the cryptic stereochemistry of berberine's biosynthesis could also provide insights into the formation and activity of related natural products. acs.org
Formulation Development for Preclinical Research with Berberine Sulfate Trihydrate
Strategies for Enhancing Solubility and Stability in Research Models
A primary challenge in the preclinical development of berberine (B55584) is its limited solubility and stability. nih.govresearchgate.net Various strategies are being explored to address these issues. One effective method is the formation of multicomponent crystals, such as cocrystals and pharmaceutical salts. researchgate.net For instance, creating a cocrystal of berberine chloride with fumaric acid has been shown to significantly improve both the dissolution rate and stability under high humidity and temperature conditions compared to its standard hydrate forms. nih.gov Similarly, novel solid forms of berberine synthesized with various pharmaceutical acids, like malic acid and tartaric acid, demonstrated substantially improved apparent solubilities in acidic conditions. nih.gov
Another prominent strategy is the encapsulation of berberine into nanocarrier systems. researchgate.netfrontiersin.org Formulations like liposomes, micelles, and polymeric nanoparticles protect the berberine molecule from degradation and enhance its solubility. nih.govfrontiersin.org For example, lipid-based nanomicelles have been shown to increase the aqueous solubility of berberine by nearly five-fold. japsonline.com The development of a food-grade formulation where berberine is combined with pea proteins and grape seed extract led to a six-fold improvement in solubility in simulated gastric fluid. nih.govmednews.care These approaches aim to modify the physicochemical properties of berberine, thereby improving its handling and efficacy in experimental research models. nih.govresearchgate.net
Advanced Drug Delivery Systems for Preclinical Investigations
To address the pharmacokinetic limitations of berberine, researchers have developed various advanced drug delivery systems designed to improve its absorption, sustain its release, and enable targeted delivery in preclinical studies. nih.gov
Nanocarrier Systems (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles, micelles, nanocrystals, nanoemulsions)
Nanotechnology-based delivery systems are a primary focus for improving berberine's therapeutic profile. nih.govnih.gov These systems encapsulate berberine, enhancing its solubility, stability, and bioavailability. nih.govresearchgate.net
Liposomes : These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com Berberine-loaded liposomes have demonstrated enhanced stability and cellular uptake. frontiersin.orgmdpi.com For example, liposomes prepared using a thin-film hydration method had a particle size of approximately 83 nm and showed better cytotoxicity on cancer cell lines compared to free berberine. frontiersin.org
Polymeric Nanoparticles : These are solid colloidal particles that can be formulated from biodegradable polymers. nih.gov They offer advantages like controlled drug release and good biocompatibility. nih.gov
Solid Lipid Nanoparticles (SLNs) : SLNs are produced from lipids that are solid at room temperature and combine the benefits of polymeric nanoparticles and lipid emulsions. nih.gov They are particularly useful for encapsulating poorly water-soluble substances like berberine. researchgate.netnih.gov
Micelles : Polymeric micelles, formed from amphiphilic block copolymers, can encapsulate hydrophobic drugs like berberine in their core. researchgate.net One study reported the formulation of Pluronic F127 micelles containing berberine with a hydrodynamic size of 82.2 nm and an encapsulation efficiency of 85%. researchgate.net Another study on lipid polymeric nanomicelles reported a particle size of 96.2 nm and an entrapment efficiency of 86.54%. japsonline.com
Nanoemulsions : These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubilization and absorption of lipophilic drugs. nih.gov
The table below summarizes the characteristics of various nanocarrier systems developed for berberine delivery.
| Nanocarrier System | Composition | Particle Size (nm) | Encapsulation/Entrapment Efficiency (%) | Key Finding |
| Liposomes | Lipids (e.g., DOPE, SM) | 83.26 frontiersin.org | 78.56 frontiersin.org | Enhanced cytotoxicity and stability. frontiersin.org |
| Polymeric Micelles | Pluronic F127 | 82.2 researchgate.net | 85 researchgate.net | Provided sustained release and was non-toxic to blood cells. researchgate.net |
| Lipid Nanomicelles | Gelucire 44/14 | 96.2 japsonline.com | 86.54 japsonline.com | Nearly five-fold enhancement in solubility. japsonline.com |
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation with aqueous media, such as gastrointestinal fluids. wikipedia.org This spontaneous formation of a microemulsion in the gut enhances the solubilization and absorption of poorly soluble drugs. wikipedia.org
For berberine hydrochloride, a SMEDDS formulation was developed using Capmul MCM (oil), Kolliphor RH 40 (surfactant), and 1,2-propanediol (co-surfactant). nih.govnih.govresearchgate.net The optimized formulation exhibited an average particle size of 47.2 nm and a rapid self-emulsification time of about 26 seconds. nih.govnih.gov Preclinical studies in rats showed that this SMEDDS formulation increased the oral bioavailability of berberine by 1.63-fold compared to a commercial tablet. nih.govnih.gov Another study reported a 2.42-fold enhancement in relative bioavailability using a SMEDDS formulation composed of ethyl linoleate and oleic acid, Tween-80, and glycerol. researchgate.net These systems present a promising strategy for improving the oral delivery of berberine in research settings. nih.gov
Hydrogel Formulations for Targeted Delivery
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. researchgate.net They are being investigated for the targeted and controlled delivery of berberine. nih.govnih.gov Hydrogels can be formulated from various polymers, including natural polysaccharides like chitosan and carboxymethyl-β-cyclodextrin. nih.gov
One study developed a hydrogel from chitosan and carboxymethyl-β-cyclodextrin to improve the solubility and provide sustained release of berberine hydrochloride for oral delivery. nih.gov Another investigation used hydrogel films made from a combination of polysaccharides and clays for the topical delivery of berberine. nih.govcnr.itcnr.it These films demonstrated a controlled-release profile, releasing over 100 µg/cm² of berberine within 24 hours. nih.gov The properties of hydrogels, such as their biocompatibility and tunable release kinetics, make them suitable candidates for targeted delivery studies in preclinical models. researchgate.netcnr.it
In Vitro Release and Stability Assessment of Experimental Formulations
The assessment of in vitro drug release and stability is a critical step in the development of new formulations. These studies are typically conducted under conditions that simulate the physiological environment, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). researchgate.net
For berberine formulations, release studies often demonstrate the advantage of encapsulation. For instance, a study on berberine-loaded polymeric micelles showed a sustained release profile compared to a free berberine solution in various media, including phosphate-buffered saline (PBS) and SIF. researchgate.net A SMEDDS formulation of berberine hydrochloride achieved a cumulative release of 93.1% within 300 minutes in simulated intestinal fluid. nih.govnih.gov In contrast, microparticles loaded with berberine showed a more sustained release, with about 75% of the drug released over 72 hours in an alkaline medium (pH 6.8). nih.gov
Stability assessments are also crucial. A study on berberine-loaded SMEDDS confirmed the formulation's physicochemical stability. nih.govnih.gov Similarly, multicomponent crystals of berberine have been shown to possess superior physical stability under conditions of high temperature and humidity. nih.gov
The table below presents comparative in vitro release data for different berberine formulations.
| Formulation Type | Release Medium | Time | Cumulative Release (%) | Key Finding |
| SMEDDS | Simulated Intestinal Fluid nih.govnih.gov | 300 min | 93.1 ± 2.3 nih.govnih.gov | Significant improvement in drug release rate. nih.gov |
| Microparticles | Alkaline Medium (pH 6.8) nih.gov | 72 h | 75.13 ± 2.24 nih.gov | Demonstrated a sustained, slow-release profile. nih.gov |
| Hydrogel Film | Phosphate (B84403) Buffer (pH 7.4) | 24 h | >40% (calculated from 100 µg/cm²) nih.gov | Showed a controlled-release profile suitable for topical delivery. nih.gov |
| Phospholipid Complex | Phosphate Buffer (pH 6.8) | 8 h | ~70% | Enhanced permeation compared to pure drug. jptcp.com |
Ex Vivo Permeation and Absorption Studies of Formulated Berberine Sulfate (B86663) Trihydrate (e.g., intestinal permeability)
Ex vivo permeation studies are essential for predicting the in vivo absorption of a drug from a formulation. wuxiapptec.com These studies often utilize animal intestinal tissues, such as goat or rat intestine, mounted in diffusion apparatuses like Franz diffusion cells or in an everted gut sac model. wuxiapptec.comjapsonline.comnih.gov
The poor intestinal absorption of berberine is partly due to the action of the P-glycoprotein (P-gp) efflux pump. japsonline.com Formulation strategies are often designed to overcome this barrier. A study using goat intestine showed that pure berberine chloride had poor membrane permeability, with only about 8.49% cumulative drug release after 6 hours. japsonline.com However, when formulated into lipid-based nanomicelles, berberine permeation increased by 2.38-fold over 2 hours compared to the pure drug. japsonline.com
Another ex vivo study using a non-everted intestinal sac model demonstrated that berberine-loaded chylomicrons achieved a 10.5-fold enhancement in permeability. researchgate.net Similarly, a berberine formulation designed as a "Phytosome®" showed an improved bioaccessibility of 8.5% compared to 5% for the unformulated extract in the Caco-2 cell model, which correlates with intestinal permeability. mednews.carenih.gov These ex vivo models provide valuable data on how advanced formulations can significantly enhance the transport of berberine across the intestinal epithelium, suggesting a potential for improved oral bioavailability. japsonline.comresearchgate.net
| Formulation | Ex Vivo Model | Permeation Enhancement (Fold Increase vs. Pure Drug) | Study Duration |
| Lipid Nanomicelles | Goat Intestine japsonline.com | 2.38 japsonline.com | 2 h |
| Bioactive-Chylomicrons | Rat Intestine (Non-everted sac) researchgate.net | 10.5 researchgate.net | Not Specified |
| SMEDDS | Rat Intestine (In vivo pharmacokinetics) | 1.63 (Bioavailability) nih.govnih.gov | Not Applicable |
| Phospholipid Complex | Goat Intestine jptcp.com | >2 (vs. pure drug) | 8 h |
Future Research Trajectories for Berberine Sulfate Trihydrate
Emerging Research Areas and Unexplored Mechanistic Pathways
While the effects of berberine (B55584) on metabolic conditions like type 2 diabetes and dyslipidemia are well-documented, recent research has unveiled its potential in a broader spectrum of diseases, pointing toward several emerging areas of investigation. nih.govnih.gov
One of the most promising new areas is the exploration of berberine's role in modulating the gut microbiota . nih.govnih.gov Studies have shown that berberine can alter the composition of the gut microbiome, which may be a key mechanism underlying its metabolic benefits. nih.govfrontiersin.org Future research could focus on identifying the specific bacterial species targeted by berberine and how these changes influence host physiology. Unexplored pathways in this domain include the intricate signaling between the gut microbiota and distant organs, often referred to as the gut-organ axis (e.g., gut-brain, gut-liver). nih.govfrontiersin.org
Neuroprotection is another rapidly expanding field of berberine research. nih.govnih.gov Preclinical studies have demonstrated its potential in models of ischemic stroke and Alzheimer's disease. nih.govresearchgate.net The precise mechanisms are still being elucidated but appear to involve anti-inflammatory, antioxidant, and anti-apoptotic actions. nih.gov Unexplored pathways may include its influence on neuroinflammation, synaptic plasticity, and its ability to cross the blood-brain barrier to directly impact neuronal function. nih.gov
The anti-cancer properties of berberine are also an area of intense investigation. frontiersin.orgfrontiersin.org It has been shown to inhibit the proliferation and induce apoptosis of various cancer cell lines. frontiersin.orgresearchgate.net A key emerging area is understanding its mechanistic specificity in different cancer types. frontiersin.orgnih.gov For instance, recent studies have pointed to its role in regulating specific super-enhancers to induce autophagy in nasopharyngeal carcinoma. nih.govresearchgate.net Further research is needed to uncover other cancer-specific targets and pathways.
| Emerging Research Area | Potential Unexplored Mechanistic Pathways |
| Gut Microbiota Modulation | Specific microbial targets, gut-brain axis signaling, influence on immune homeostasis |
| Neuroprotection | Modulation of neuroinflammation, impact on synaptic plasticity, blood-brain barrier transport mechanisms |
| Oncology | Cancer-type specific targets, regulation of tumor microenvironment, overcoming drug resistance |
Development of Novel Berberine Sulfate (B86663) Trihydrate Derivatives with Enhanced Mechanistic Specificity and Target Selectivity
A significant limitation of berberine is its low oral bioavailability. scielo.br To overcome this and to enhance its therapeutic efficacy and target selectivity, researchers are actively developing novel derivatives of berberine. scielo.brmdpi.comrsc.org
One approach involves the synthesis of sultone-fused berberine derivatives . These modifications have been shown to create new polycyclic compounds with unique biological activities, such as the inhibition of tyrosyl-DNA phosphodiesterase 1 (Tdp1), a potential target in cancer therapy. mdpi.com Another strategy is the creation of carbohydrate-modified berberine derivatives . These have demonstrated lower cytotoxicity and, in some cases, higher anti-diabetic activity compared to the parent compound. rsc.org
Future research in this area will likely focus on:
Structure-Activity Relationship (SAR) studies to systematically modify the berberine scaffold and identify key functional groups for specific biological activities.
Pro-drug strategies to improve absorption and targeted delivery to specific tissues.
Hybrid molecules that combine berberine with other pharmacologically active compounds to achieve synergistic effects.
The development of these novel derivatives aims to improve upon the natural compound's properties, leading to agents with greater potency, reduced off-target effects, and improved pharmacokinetic profiles. nih.govnih.gov
Integration of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies
The multifaceted nature of berberine's pharmacological effects suggests that it interacts with numerous cellular targets and pathways. nih.govresearchgate.net To unravel this complexity, the integration of advanced "omics" technologies is becoming indispensable. nih.govresearchgate.netresearchgate.net
Genomics and Transcriptomics can identify genes and gene expression networks that are modulated by berberine treatment. This can provide insights into the primary targets and downstream signaling cascades affected by the compound. nih.gov
Proteomics allows for the large-scale analysis of proteins and their post-translational modifications, offering a direct view of the cellular machinery that is altered by berberine. researchgate.net
Metabolomics profiles the changes in small-molecule metabolites following berberine administration, providing a functional readout of its impact on cellular metabolism. nih.govresearchgate.net
Multi-omics approaches, which integrate data from these different levels, are particularly powerful for constructing a holistic view of berberine's mechanism of action. nih.govfrontiersin.orgresearchgate.net For example, combining metagenomics and metabolomics has been used to study how berberine's modulation of the gut microbiome affects host bile acid metabolism in ulcerative colitis. nih.govfrontiersin.org Future studies will likely leverage these technologies to build comprehensive network models of berberine's effects, enabling the identification of novel biomarkers and therapeutic targets. researchgate.netnih.gov
Methodological Advancements in Berberine Sulfate Trihydrate Research and Preclinical Models
Advancements in research methodologies and preclinical models are crucial for translating basic scientific discoveries into clinical applications. In the context of berberine research, several key developments are noteworthy.
The use of diverse preclinical models is expanding our understanding of berberine's therapeutic potential. Beyond traditional rodent models of metabolic diseases, researchers are now employing models for a wider range of conditions, including ischemic stroke, renal fibrosis, and various cancers. nih.govresearchgate.netnih.gov The use of these models allows for the investigation of disease-specific mechanisms of action. nih.gov
Advanced analytical techniques are also enhancing the quality and depth of berberine research. High-performance liquid chromatography (HPLC) is a standard method for the quantification and standardization of berberine extracts. florajournal.com Furthermore, molecular docking and other in silico methods are being used to predict the binding of berberine and its derivatives to specific protein targets, guiding further experimental validation. frontiersin.orgmdpi.com
A significant methodological challenge in berberine research has been its poor bioavailability. To address this, novel drug delivery systems are being developed, such as liposomes, nanoparticles, and phytosomes. nih.govmednews.care These formulations aim to improve the solubility, absorption, and stability of berberine, thereby enhancing its therapeutic potential. mednews.care
| Methodological Advancement | Application in Berberine Research |
| Diverse Preclinical Models | Investigation of efficacy in neurological, renal, and oncological diseases. |
| Advanced Analytical Techniques | Standardization of extracts, prediction of molecular targets, and elucidation of binding interactions. |
| Novel Drug Delivery Systems | Enhancement of bioavailability and targeted delivery of berberine. |
Opportunities for Interdisciplinary Research Collaborations
The broad pharmacological profile of this compound necessitates an interdisciplinary approach to fully realize its therapeutic potential. nih.govresearchgate.net Future progress in this field will be significantly enhanced through collaborations between researchers from various disciplines.
Chemists and Pharmacologists: Collaboration is essential for the rational design and synthesis of novel berberine derivatives with improved properties. scielo.br
Biologists and Clinicians: Close interaction is needed to translate findings from preclinical models into well-designed clinical trials to evaluate the efficacy and safety of berberine and its derivatives in humans. nih.govnih.gov
Microbiologists and Immunologists: The growing understanding of berberine's effects on the gut microbiota and immune system opens up opportunities for joint research into its role in inflammatory and autoimmune diseases. nih.gov
Bioinformaticians and Data Scientists: The large datasets generated by omics technologies require expertise in computational biology and data analysis to extract meaningful biological insights. researchgate.net
By fostering these interdisciplinary collaborations, the scientific community can accelerate the pace of discovery in berberine research, leading to the development of new and effective therapies for a wide range of diseases.
Q & A
Q. What analytical methods are recommended for quantifying berberine sulfate trihydrate in experimental samples?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV-Vis detection is widely used due to its specificity for alkaloid quantification. Validate methods using USP guidelines (e.g., purity thresholds ≥98% and spectral verification) to ensure reproducibility . Cross-check results with nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) for structural confirmation .
Q. How can researchers confirm the identity of this compound in synthesized or commercial batches?
Methodological Answer: Combine multiple techniques:
- Compare observed melting points with literature values (e.g., 145–150°C).
- Analyze UV-Vis spectra for characteristic absorption peaks (~345 nm for berberine derivatives).
- Use mass spectrometry (MS) to verify molecular weight (C₄₀H₃₆N₂O₁₂S · 3H₂O = 849.85 g/mol) .
- Cross-reference with USP-certified reference standards for quality control .
Advanced Research Questions
Q. How should researchers address contradictions in reported pharmacological activities of this compound across studies?
Methodological Answer:
- Conduct systematic reviews to identify confounding variables (e.g., solvent polarity in solubility tests, cell line variability in cytotoxicity assays).
- Perform dose-response meta-analyses to reconcile discrepancies in IC₅₀ values .
- Replicate conflicting experiments under standardized conditions (e.g., pH 7.4 buffers for bioavailability studies) and validate using orthogonal assays (e.g., fluorescence microscopy vs. flow cytometry) .
Q. What strategies optimize experimental design for studying this compound’s bioavailability limitations?
Methodological Answer:
- Use lipid-based nanoformulations (e.g., liposomes or micelles) to enhance solubility. Characterize encapsulation efficiency via dynamic light scattering (DLS) and in vitro release profiles .
- Employ pharmacokinetic models (e.g., compartmental analysis) to compare oral vs. intravenous administration. Include negative controls with unmodified berberine to isolate sulfate-trihydrate-specific effects .
Q. How can researchers ensure reproducibility in this compound’s antimicrobial assays?
Methodological Answer:
- Standardize microbial strains (e.g., ATCC-certified Staphylococcus aureus) and growth media (e.g., Mueller-Hinton agar).
- Pre-treat this compound with sulfatase enzymes to assess sulfate group contributions to bioactivity .
- Report minimum inhibitory concentrations (MICs) with 95% confidence intervals and include positive controls (e.g., ampicillin) .
Methodological Notes
- Data Validation : Always use triplicate measurements and report standard deviations. For bioactivity studies, include time-kill curve analyses to distinguish bacteriostatic vs. bactericidal effects .
- Ethical Compliance : Adhere to institutional guidelines for animal or human studies, particularly when investigating toxicity or pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
